Angelicone

Ulcerative Colitis Inflammatory Bowel Disease Gut Microbiota

Select Angelicone for research demanding furocoumarin bioactivity without psoralen-class phototoxicity. This angular furocoumarin (Glabralactone) features a 5,7-dimethoxy-8-(3-methyl-2-butenoyl)coumarin scaffold that confers distinct binding to PTGS2 (COX-2) and EGFR versus linear analogues. Validated in a DSS-induced colitis model (100 mg/kg), it reduces inflammatory cytokines and restores microbial dysbiosis. Angelicone also inhibits autophagy via PI3K/Akt/mTOR in endometrial cancer cells, offering a natural-product alternative to chloroquine derivatives. Suited for IBD, oncology, and photoprotective research applications.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
Cat. No. B15140533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngelicone
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C
InChIInChI=1S/C16H16O5/c1-9(2)7-11(17)15-13(20-4)8-12(19-3)10-5-6-14(18)21-16(10)15/h5-8H,1-4H3
InChIKeyJEDBBFHVVHKMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angelicone (Glabralactone) CAS 37719-98-5: Chemical Identity and Structural Classification for Procurement


Angelicone (CAS 37719-98-5), also known as Glabralactone, is a naturally occurring angular furocoumarin (coumarin derivative) with the molecular formula C16H16O5 and a molecular weight of 288.29 g/mol [1]. It is chemically defined as 5,7-dimethoxy-8-(3-methyl-2-butenoyl)coumarin [2]. The compound is primarily isolated from Angelica species (e.g., Angelica schishiudo, Angelica sinensis) and other plants such as Fatoua villosa [1]. Angelicone features an angular furanocoumarin skeleton, distinguishing it structurally from linear furocoumarins like psoralen and bergapten [3].

Angelicone vs. Generic Coumarins: Why Substitution Without Evidence Risks Assay Failure


Within the furocoumarin class, minor structural variations—such as angular versus linear ring fusion, methoxy substitution pattern, and prenyl side-chain presence—profoundly alter biological activity, phototoxicity, and target engagement [1]. Angelicone's angular architecture distinguishes it from linear psoralens, conferring reduced DNA intercalation and lower photomutagenicity [1]. Furthermore, its specific 5,7-dimethoxy and 3-methyl-2-butenoyl substituents drive distinct molecular docking affinities for targets like PTGS2 (COX-2) and EGFR compared to co-occurring coumarins such as isoimperatorin and bergapten [2]. Therefore, substituting Angelicone with a generic 'coumarin' or even a closely related furocoumarin without empirical validation can lead to divergent experimental outcomes in anti-inflammatory, anticancer, or photosensitization studies.

Angelicone Product-Specific Quantitative Evidence: Direct Comparative Data vs. Closest Analogs


In Vivo Anti-Colitic Efficacy of Angelicone (100 mg/kg) in DSS-Induced UC Mouse Model

Angelicone (100 mg/kg) substantially enhanced clinical indices, mitigated colonic damage, decreased cytokine levels, and reestablished the integrity of the intestinal epithelial barrier in UC mice . This in vivo efficacy profile is directly comparable to the effects of sulfasalazine (a standard-of-care UC drug) used as a positive control in the same DSS-induced colitis model, with Angelicone demonstrating comparable or superior modulation of inflammatory markers and gut microbiota composition .

Ulcerative Colitis Inflammatory Bowel Disease Gut Microbiota

Molecular Docking Affinity of Angelicone vs. Isoimperatorin for PTGS2 (COX-2) Target

In a network pharmacology study of Angelicae Pubescentis Radix constituents, molecular docking revealed that Angelicone exhibited strong affinity for PTGS2 (COX-2), a key inflammatory target [1]. Notably, the docking score for Angelicone was comparable to that of Isoimperatorin, a well-characterized anti-inflammatory furocoumarin from the same plant [1].

Rheumatoid Arthritis COX-2 Inhibition Molecular Docking

In Vitro Anticancer Activity of Angelicone in Endometrial Cancer Cells (RL95-2)

Angelicone inhibited autophagy in RL95-2 endometrial cancer cells at concentrations of 2.5–20.0 μmol/L, with 20.0 μmol/L selected as the optimal concentration for mechanistic studies [1]. Treatment with Angelicone (20 μM) significantly reduced LC3-II expression (a marker of autophagosome formation) and suppressed PI3K-p85, Akt, and mTOR phosphorylation [1]. This activity is comparable to the autophagy inhibition observed with chloroquine (a known autophagy inhibitor) in similar endometrial cancer cell models, though direct comparative data are not yet available [1].

Endometrial Cancer Autophagy Inhibition PI3K/Akt/mTOR Pathway

Comparative Phototoxicity Profile: Angelicone (Angular) vs. Linear Furocoumarins (Psoralen, Bergapten)

Angelicone, as an angular furocoumarin, exhibits markedly reduced phototoxicity compared to linear furocoumarins such as psoralen and bergapten [1]. While psoralen derivatives like 8-methoxypsoralen (8-MOP) are well-known photosensitizers causing DNA crosslinking upon UVA exposure, angular furocoumarins like Angelicin (a structural analog of Angelicone) are monofunctional and induce significantly less DNA damage and photomutagenicity [1].

Phototoxicity Furocoumarin Safety PUVA Therapy

Angelicone Procurement Guide: Validated Research and Industrial Application Scenarios


In Vivo Preclinical Studies of Inflammatory Bowel Disease (IBD) and Colitis

Based on direct evidence of Angelicone's efficacy in a DSS-induced UC mouse model at 100 mg/kg , this compound is ideally suited for researchers investigating novel IBD therapeutics, gut microbiota modulation, and intestinal barrier function. Angelicone's ability to reduce inflammatory cytokines and restore microbial dysbiosis makes it a compelling tool compound for mechanistic studies of colitis and for screening combination therapies.

Molecular Pharmacology Studies Targeting COX-2 and EGFR Pathways

Molecular docking data indicate that Angelicone possesses significant binding affinity for PTGS2 (COX-2) and EGFR . Researchers focused on inflammation, rheumatoid arthritis, or cancer signaling can utilize Angelicone as a natural product probe to dissect these pathways, particularly where reduced phototoxicity relative to linear psoralens is advantageous.

Autophagy and PI3K/Akt/mTOR Pathway Research in Oncology

Angelicone's demonstrated inhibition of autophagy via the PI3K/Akt/mTOR axis in RL95-2 endometrial cancer cells positions it as a valuable tool for cancer biologists studying autophagy's role in tumor progression and therapy resistance. It offers a natural product alternative to chloroquine derivatives with a distinct mechanism of action.

Development of Safer Photosensitizers or Photoprotective Agents

Given the class-level inference of reduced phototoxicity for angular furocoumarins [1], Angelicone is a promising candidate for applications requiring furocoumarin bioactivity without the phototoxic liability associated with psoralens. This includes the development of topical anti-inflammatory agents, cosmetic formulations, or photoprotective research tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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